Anhydrosimvastatin
説明
Synthesis Analysis
Simvastatin is obtained by synthesis from lovastatin by replacement of 2-methylbutyryl side chain with 2,2-dimethylbutyryl group . A noninfringing synthesis of simvastatin, starting from lovastatin, has been presented. This synthesis features the protection of the free hydroxyl group of the lovastatin with 3,4-dihydro-2H-pyran (DHP) and opening of the lactone ring with n-BuNH2 to afford amide 4 as a key intermediate .Molecular Structure Analysis
The molecular structure of Anhydro simvastatin is characterized by a complex structure with multiple functional groups . The IUPAC name of Anhydro simvastatin is [(1S,3R,7S,8S,8aR)-3,7-dimethyl-8-[2-[(2R)-6-oxo-2,3-dihydropyran-2-yl]ethyl]-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate .Chemical Reactions Analysis
Simvastatin is subjected to various chemical reactions under stress conditions of oxidative, acid, base, hydrolytic, thermal, and photolytic degradation . The degradation behavior of simvastatin has been assessed using experimental design methodology .Physical and Chemical Properties Analysis
The physical and chemical properties of Anhydro simvastatin are characterized by its molecular weight of 400.5 g/mol . Further analysis of its physical and chemical properties would require more specific experimental data .科学的研究の応用
Hepatotoxicity and Cellular Mechanisms
Simvastatin has been extensively studied for its hepatotoxic effects and the underlying cellular mechanisms. An integrative analysis of proteomic and transcriptomic data identified pathways related to simvastatin-induced hepatotoxicity, highlighting the drug's impact on cellular damage in the liver. This research sheds light on the NRF2-mediated oxidative stress response, metabolism of xenobiotics by cytochrome P450, fatty acid metabolism, bile metabolism, and inflammatory pathways, providing insight into the potential toxic effects of simvastatin on hepatocytes (Young-Eun Cho et al., 2013).
Impact on Osteoblastic Differentiation
Simvastatin has been shown to have anabolic effects on bone through the promotion of osteoblastic differentiation. A study demonstrated that simvastatin enhances alkaline phosphatase activity and mineralization in osteoblastic cells, suggesting its potential use for the treatment of metabolic bone diseases like osteoporosis (T. Maeda et al., 2001).
Neuroprotective Effects
Research into the neuroprotective effects of simvastatin has revealed its capacity to up-regulate Bcl-2 mRNA and protein, which are crucial for cell survival. This indicates that simvastatin may offer protection against excitotoxicity in neuronal cells, highlighting its potential therapeutic applications in neurodegenerative disorders (L. Johnson-Anuna et al., 2007).
Anti-inflammatory Properties
Simvastatin's anti-inflammatory properties have been studied in the context of various diseases. It has been found to inhibit the secretion of inflammatory cytokines such as interleukin-6 and interleukin-8, suggesting its utility in the treatment of inflammatory conditions (A. Rezaie-Majd et al., 2002).
Cardiovascular Applications
In the cardiovascular domain, simvastatin has been evaluated for its effects on endothelial function in children with familial hypercholesterolemia, indicating its potential to improve endothelial dysfunction and reduce the risk of future cardiovascular disease (S. de Jongh et al., 2002).
作用機序
Target of Action
Anhydrosimvastatin, also known as Dehydro Simvastatin, Anhydro simvastatin, or Dehydrosimvastatin, is a derivative of simvastatin. The primary target of this compound is the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the endogenous production of cholesterol in the liver .
Mode of Action
This compound acts by competitively inhibiting HMG-CoA Reductase . This inhibition prevents the conversion of HMG-CoA to mevalonic acid, a key step in the biosynthesis of cholesterol . As a result, the production of cholesterol is reduced, leading to a decrease in the levels of low-density lipoprotein (LDL) cholesterol, sometimes referred to as "bad cholesterol" .
Biochemical Pathways
The inhibition of HMG-CoA Reductase by this compound affects the mevalonate pathway . This pathway is involved in the production of several compounds involved in lipid metabolism and transport, including cholesterol, LDL, and very low-density lipoprotein (VLDL) . The inhibition of this pathway leads to a reduction in these lipid levels .
Pharmacokinetics
Simvastatin undergoes extensive first-pass extraction in the liver, the primary site of action . It is metabolized by CYP3A4 isoenzymes, which can lead to significant drug interactions .
Result of Action
The primary result of this compound’s action is a reduction in the levels of LDL cholesterol . This reduction is associated with a decreased risk of cardiovascular events, including myocardial infarction and stroke . The use of statins has been shown to significantly reduce the risk of development of cardiovascular disease and all-cause mortality .
Action Environment
The action of this compound, like other statins, can be influenced by various environmental factors. These include the patient’s diet, other medications they may be taking, and their overall health status. For example, certain foods and medications can affect the metabolism of this compound, potentially altering its efficacy and safety .
将来の方向性
Statins, including simvastatin, have gained attention for their potential therapeutic role in treating other conditions such as multiple sclerosis, systemic lupus erythematosus, Alzheimer’s disease, and chronic liver disease . There are several ongoing randomized controlled trials being conducted to help clarify the role of statins as treatment for patients with chronic liver disease .
生化学分析
Biochemical Properties
Anhydrosimvastatin, like other statins, interacts with a key enzyme in the cholesterol biosynthesis pathway, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase . By inhibiting this enzyme, this compound reduces the production of mevalonate, a crucial intermediate in the synthesis of cholesterol . This interaction is characterized by competitive inhibition, where this compound competes with the natural substrate, HMG-CoA, for binding to the active site of the enzyme .
Cellular Effects
This compound influences cell function primarily by reducing intracellular cholesterol levels . This can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, reduced cholesterol levels can alter the composition and fluidity of cell membranes, affecting the function of membrane-bound proteins and receptors .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to HMG-CoA reductase, inhibiting the enzyme’s activity and thus reducing the conversion of HMG-CoA to mevalonate . This leads to a decrease in cholesterol synthesis. Additionally, this compound may also influence gene expression by modulating the activity of sterol regulatory element-binding proteins, transcription factors that regulate genes involved in cholesterol and lipid metabolism .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings can vary over time. For instance, its inhibitory effect on HMG-CoA reductase can lead to an initial rapid decrease in cholesterol synthesis, followed by a slower, sustained reduction
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with dosage . Lower doses typically result in a reduction in cholesterol levels, while higher doses may lead to more pronounced effects, including potential toxic or adverse effects
Metabolic Pathways
This compound is involved in the cholesterol biosynthesis pathway, specifically in the step catalyzed by HMG-CoA reductase . It may also interact with other enzymes or cofactors in this pathway. The effects of this compound on metabolic flux or metabolite levels are topics of ongoing investigation.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely influenced by various factors, including its lipophilicity and the presence of specific transporters . This compound, like other statins, is thought to be selectively distributed to the liver, where it exerts its primary therapeutic effect .
Subcellular Localization
Given its mechanism of action, it is likely to be found in the endoplasmic reticulum, where HMG-CoA reductase is located
特性
IUPAC Name |
[(1S,3R,7S,8S,8aR)-3,7-dimethyl-8-[2-[(2R)-6-oxo-2,3-dihydropyran-2-yl]ethyl]-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36O4/c1-6-25(4,5)24(27)29-21-15-16(2)14-18-11-10-17(3)20(23(18)21)13-12-19-8-7-9-22(26)28-19/h7,9-11,14,16-17,19-21,23H,6,8,12-13,15H2,1-5H3/t16-,17-,19-,20-,21-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYWBTKPNWCYHM-RLSQPJRHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC=CC(=O)O3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3CC=CC(=O)O3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00175328 | |
Record name | Anhydro simvastatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00175328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210980-68-0 | |
Record name | Anhydro simvastatin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210980680 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anhydro simvastatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00175328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 210980-68-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ANHYDRO SIMVASTATIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z35AA0H0B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What are the analytical challenges in detecting Anhydro Simvastatin in Simvastatin drug samples?
A1: Anhydro Simvastatin is a known impurity found in both the fermentation broth and the final product of Simvastatin. Detecting this impurity requires sensitive and specific analytical methods. The research paper "Application of ion-trap mass spectrometry for identification and structural determination of an unknown impurity in simvastatin" [] highlights the use of advanced techniques like HPLC-MS and MS/MS for this purpose. These techniques allow for the separation and identification of Anhydro Simvastatin even in the presence of other impurities and the active drug itself.
Q2: Are there alternative analytical methods for analyzing related substances in Simvastatin tablets?
A2: Yes, the paper "Comparison and discussion of RP-HPLC analysis for related substances in simvastatin tablets" [] explores different RP-HPLC methods and columns for analyzing related substances, including Anhydro Simvastatin, in Simvastatin tablets. The study compares the specificity, sensitivity, and accuracy of these methods, ultimately recommending the ChP 2010 method as the optimal choice due to its enhanced sensitivity and ability to detect a wider range of impurities. This highlights that researchers are actively investigating and refining analytical techniques for a more comprehensive analysis of Simvastatin drug quality.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。